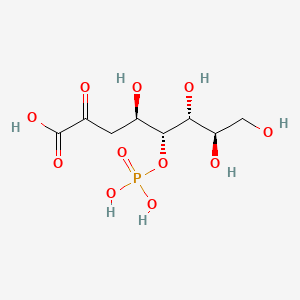

5-O-Phosphoryl-kdo

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

57717-01-8 |

|---|---|

Molekularformel |

C8H15O11P |

Molekulargewicht |

318.17 g/mol |

IUPAC-Name |

(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-2-oxo-5-phosphonooxyoctanoic acid |

InChI |

InChI=1S/C8H15O11P/c9-2-5(12)6(13)7(19-20(16,17)18)3(10)1-4(11)8(14)15/h3,5-7,9-10,12-13H,1-2H2,(H,14,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 |

InChI-Schlüssel |

VIKPNTGSTZAZIG-SHUUEZRQSA-N |

SMILES |

C(C(C(C(C(CO)O)O)OP(=O)(O)O)O)C(=O)C(=O)O |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)OP(=O)(O)O)O)C(=O)C(=O)O |

Kanonische SMILES |

C(C(C(C(C(CO)O)O)OP(=O)(O)O)O)C(=O)C(=O)O |

Andere CAS-Nummern |

57717-01-8 |

Synonyme |

2-keto-3-deoxy-5-phosphooctonate 2-keto-3-deoxyoctonate-5-phosphate 5-O-phosphoryl-KDO |

Herkunft des Produkts |

United States |

Enzymatic Pathways and Biosynthesis of Kdo and Phosphorylated Kdo Forms

Biosynthesis of Kdo-8-Phosphate: Key Enzymatic Steps and Intermediates

The initial phase of Kdo biosynthesis culminates in the production of Kdo-8-phosphate through a three-step enzymatic cascade. umich.eduasm.org

Conversion of D-Ribulose 5-Phosphate to D-Arabinose 5-Phosphate by D-Arabinose 5-Phosphate Isomerase (KdsD)

The first committed step in Kdo biosynthesis is the reversible isomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphate. uniprot.orgasm.org This reaction is catalyzed by D-arabinose 5-phosphate isomerase, encoded by the kdsD gene. uniprot.orgasm.org In Escherichia coli, KdsD is one of at least three recognized D-arabinose 5-phosphate isomerases, which also include KpsF and GutQ. asm.orgasm.org The enzyme facilitates an aldol-ketol conversion and is crucial for providing the substrate for the subsequent condensation step. uniprot.orgasm.org The activity of KdsD can be inhibited by various metal ions, including zinc, nickel, copper, cadmium, and mercury, suggesting a potential in vivo regulatory mechanism. uniprot.org

Table 1: Properties of D-Arabinose 5-Phosphate Isomerase (KdsD) from E. coli

| Property | Value | Source |

| Gene | kdsD | uniprot.orgasm.org |

| Reaction | D-ribulose 5-phosphate <=> D-arabinose 5-phosphate | uniprot.org |

| Optimum pH | 8.4 | uniprot.org |

| Inhibitors | Zn²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺ | uniprot.org |

Aldol (B89426) Condensation of D-Arabinose 5-Phosphate and Phosphoenolpyruvate (B93156) (PEP) Catalyzed by Kdo-8-Phosphate Synthetase (KdsA)

The second step involves the irreversible aldol condensation of D-arabinose 5-phosphate and phosphoenolpyruvate (PEP) to yield 3-deoxy-D-manno-octulosonate 8-phosphate (Kdo-8-P) and inorganic phosphate (B84403). wayne.eduresearchgate.net This reaction is catalyzed by Kdo-8-phosphate synthetase, the product of the kdsA gene. asm.orgoup.com The enzyme directs the stereospecific addition of the si face of C3 of PEP to the re face of C1 of D-arabinose 5-phosphate. wayne.edu The reaction proceeds through a sequential mechanism where PEP binds first, followed by D-arabinose 5-phosphate. wayne.edu The C-O bond of PEP is cleaved during this process, and the oxygen atom at C-2 of the Kdo-8-P product originates from water. unam.mxnih.gov In E. coli, KdsA is a homotetrameric enzyme, with each monomer possessing a (β/α)₈ barrel fold. nih.govresearchgate.net

Table 2: Characteristics of Kdo-8-Phosphate Synthetase (KdsA) from E. coli

| Characteristic | Description | Source |

| Gene | kdsA | asm.orgoup.com |

| Substrates | D-arabinose 5-phosphate, Phosphoenolpyruvate (PEP) | wayne.eduresearchgate.net |

| Products | Kdo-8-phosphate, Inorganic phosphate | wayne.eduresearchgate.net |

| Reaction Type | Aldol condensation | wayne.edu |

| Structure | Homotetramer with (β/α)₈ barrel fold per monomer | nih.govresearchgate.net |

Dephosphorylation of Kdo-8-Phosphate to Kdo by Kdo-8-Phosphate Phosphatase (KdsC)

The final step in the synthesis of Kdo is the dephosphorylation of Kdo-8-P to Kdo and inorganic phosphate, a reaction catalyzed by Kdo-8-phosphate phosphatase, which is encoded by the kdsC gene. umich.eduuniprot.orgebi.ac.uk This enzyme belongs to the haloacid dehalogenase superfamily and is highly specific for its substrate. umich.edunih.gov Although lacking the cap domain typical of many enzymes in this superfamily that confers substrate specificity, the active site of KdsC is defined by the interface between adjacent monomers in its tetrameric structure, which accounts for its high specificity. nih.gov A flexible C-terminal tail region is believed to play a regulatory role in the catalytic cycle by facilitating product release. umich.edunih.gov The existence of this specific phosphatase was first proposed based on the observation that CMP-Kdo synthetase could not directly utilize Kdo-8-P. umich.edu

Table 3: Features of Kdo-8-Phosphate Phosphatase (KdsC) from E. coli

| Feature | Description | Source |

| Gene | kdsC | umich.eduebi.ac.uk |

| Substrate | Kdo-8-phosphate | umich.eduuniprot.org |

| Products | Kdo, Inorganic phosphate | umich.edunih.gov |

| Enzyme Superfamily | Haloacid dehalogenase | umich.edunih.gov |

| Quaternary Structure | Tetramer | nih.gov |

Activation of Kdo for Glycosyl Transfer: Cytidine (B196190) 5'-Monophosphate Kdo (CMP-Kdo) Synthesis

For Kdo to be incorporated into lipopolysaccharide, it must first be activated. This activation is achieved through the synthesis of cytidine 5'-monophosphate Kdo (CMP-Kdo). asm.orgnih.gov

Catalytic Mechanism and Cofactor Requirements of CMP-Kdo Synthetase (KdsB), including Two-Metal-Ion Hypothesis

CMP-Kdo synthetase, encoded by the kdsB gene, catalyzes the reaction between Kdo and cytidine 5'-triphosphate (CTP) to form CMP-Kdo and pyrophosphate. nih.govplos.org This reaction is unique among sugar-activating enzymes as it directly couples the sugar to a cytidine monophosphate. nih.gov The catalytic activity of KdsB is dependent on the presence of Mg²⁺. plos.orgnih.gov

A "two-metal-ion hypothesis" has been proposed for the catalytic mechanism of KdsB, drawing parallels to DNA/RNA polymerases. nih.govplos.orgnih.gov This model suggests that two Mg²⁺ ions are involved in the active site. One magnesium ion (Mg-A) is thought to activate the Kdo hydroxyl group for nucleophilic attack on the α-phosphate of CTP, while the other (Mg-B) helps to correctly position the CTP and activate the α-phosphate. nih.gov Evidence from EPR spectroscopy on a manganese-substituted ternary complex supports this two-metal-ion model. nih.gov The binding of Kdo induces a conformational change, leading to active site closure and the proper positioning of the substrates and metal ions for catalysis. nih.gov

Table 4: Catalytic Details of CMP-Kdo Synthetase (KdsB)

| Aspect | Description | Source |

| Gene | kdsB | asm.org |

| Substrates | Kdo, CTP | nih.gov |

| Products | CMP-Kdo, Pyrophosphate | nih.govplos.org |

| Cofactor | Mg²⁺ | plos.orgnih.gov |

| Proposed Mechanism | Two-metal-ion mechanism | nih.govplos.orgnih.gov |

Genetic Aspects of KdsB Encoding and Expression

The gene encoding CMP-Kdo synthetase, kdsB, has been cloned and sequenced from E. coli. asm.org Studies on the expression of kdsB have revealed that it is subject to growth phase-dependent regulation at the transcriptional level. asm.orgnih.govresearchgate.net The expression of kdsB is highest during the early logarithmic phase of growth and decreases as the cells enter the late logarithmic and stationary phases. asm.orgnih.govresearchgate.net This regulatory pattern is similar to that of kdsA, suggesting a coordinated regulation of the Kdo biosynthetic pathway. asm.org Despite the shutdown of transcription in the stationary phase, both Kdo-8-phosphate synthetase and CMP-Kdo synthetase activities can still be detected. asm.orgresearchgate.net In some bacteria, the kdsB gene is co-transcribed with other genes involved in lipopolysaccharide biosynthesis, forming an operon. umich.eduunam.mx

Post-Synthetic Phosphorylation of Kdo Residues within Complex Glycolipids

The modification of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues through phosphorylation after their initial synthesis and incorporation into larger structures is a critical aspect of lipopolysaccharide (LPS) biogenesis in many Gram-negative bacteria. This post-synthetic phosphorylation plays a significant role in the structural integrity and function of the bacterial outer membrane.

Phosphorylation of Kdo-Lipid A in Lipopolysaccharide (LPS) Biogenesis

The biosynthesis of the Kdo₂-lipid A domain, the hydrophobic anchor of LPS, is a highly conserved process. annualreviews.org This intricate pathway involves a series of enzymatic reactions that take place on the cytoplasmic side of the inner membrane. annualreviews.orgmicrobiologyresearch.org Following the synthesis of a tetra-acylated bisphosphorylated precursor known as lipid IVA, two Kdo residues are sequentially added. scispace.comnih.gov This reaction is catalyzed by the enzyme WaaA (formerly KdtA), which transfers Kdo from the activated sugar nucleotide CMP-Kdo. scispace.com

Further modifications to this Kdo₂-lipid IVA intermediate occur, including the addition of secondary acyl chains by the late acyltransferases LpxL and LpxM, to form the mature hexa-acylated Kdo₂-lipid A. microbiologyresearch.orguniprot.org It is within this context of LPS maturation that post-synthetic phosphorylation of the Kdo-lipid A moiety occurs, contributing to the structural diversity and biological activity of LPS. nih.gov

In Escherichia coli K-12, a notable modification of the Kdo₂-lipid A involves the addition of a second phosphate group to the 1-position of the lipid A backbone, creating a 1-diphosphate species. researchgate.netmdpi.com This reaction is catalyzed by the inner membrane phosphotransferase LpxT (also known as YeiU). nih.gov Approximately one-third of the lipid A molecules in the outer membrane of E. coli K-12 possess this 1-diphosphate modification. mdpi.commicrobiologyresearch.org

The phosphate donor for this reaction is undecaprenyl pyrophosphate (Und-PP), a carrier lipid involved in the transport of peptidoglycan and O-antigen precursors across the inner membrane. nih.govmicrobiologyresearch.org The active site of LpxT is located in the periplasm, indicating that the phosphorylation of Kdo₂-lipid A occurs after its transport across the inner membrane by the flippase MsbA. nih.gov This periplasmic phosphorylation increases the negative charge of the Kdo₂-lipid A molecule. nih.gov The activity of LpxT can be inhibited by the cyclic polypeptide antibiotic bacitracin, which sequesters Und-PP. nih.gov Furthermore, under conditions that induce the PmrA/PmrB two-component system, LpxT activity is inhibited, allowing for the modification of the 1-phosphate group with phosphoethanolamine (pEtN). researchgate.netmdpi.com

In contrast to E. coli which typically has two Kdo residues, the lipopolysaccharide of Vibrio cholerae contains a single, phosphorylated Kdo residue that links the hexa-acylated lipid A to the core oligosaccharide and O-antigen. nih.govnih.govresearchgate.net Research has confirmed that V. cholerae possesses the necessary enzymatic machinery to synthesize this phosphorylated Kdo. nih.govnih.gov

Crucially, the presence of this phosphate group on the Kdo residue is a prerequisite for the secondary acylation of the lipid A in V. cholerae. nih.govnih.govresearchgate.net This requirement for a negatively charged group on the Kdo, whether it be a phosphate group or an additional Kdo sugar (as seen in other bacteria), appears to be a critical factor for the activity of the late acyltransferase LpxL. nih.govresearchgate.net In V. cholerae, the functional late acyltransferase has been identified as Vc0213, which acts as a myristoyl transferase, acylating the lipid A at the 2'-position of the glucosamine (B1671600) disaccharide. nih.gov Interestingly, in vitro assays have shown that Vc0213 preferentially uses myristoyl-CoA as the acyl donor, in contrast to the typical preference for acyl-ACPs by other acyltransferases involved in LPS biosynthesis. nih.gov

Molecular Mechanisms and Structural Biology of Enzymes Involved in Kdo Phosphorylation

Catalytic Strategies for Phosphoryl Transfer in Kdo Metabolic Pathways

Enzymatic phosphoryl transfer is a fundamental biochemical reaction. The enzymes in the Kdo metabolic pathway utilize established catalytic strategies to overcome the high kinetic barrier associated with these reactions. The transfer of a phosphoryl group can proceed through several distinct mechanistic pathways, which are dictated by the enzyme's active site architecture and the nature of the substrates.

Phosphotransferase reactions are generally understood to proceed via one of three primary nucleophilic substitution mechanisms at the phosphorus center: dissociative, concerted, and associative. rcsb.org These mechanisms differ in the timing of bond formation with the incoming nucleophile and bond cleavage with the leaving group. rcsb.org

Dissociative Mechanism: This is a stepwise pathway characterized by the initial departure of the leaving group, which generates a short-lived, highly reactive metaphosphate intermediate. rcsb.org This intermediate is then captured by the nucleophile. This mechanism involves two distinct transition states. rcsb.org

Associative Mechanism: This is also a stepwise pathway, but it begins with the attack of the nucleophile on the phosphorus center to form a stable, pentacovalent phosphorane intermediate. rcsb.org The leaving group then departs in a subsequent step. Like the dissociative pathway, this mechanism also proceeds through two transition states. rcsb.org

Concerted Mechanism: In this pathway, bond breaking and bond formation occur simultaneously in a single transition state without the formation of a discrete intermediate. rcsb.org The character of the transition state can be either "associative-like" (where bond formation is ahead of bond breaking) or "dissociative-like" (where bond breaking is more advanced than bond formation). umich.edu

Enzymes can finely tune the reaction pathway. For example, studies on phosphoserine phosphatase (PSP), a member of the haloacid dehalogenase superfamily to which KdsC also belongs, suggest a transition state with a geometrically associative yet electronically dissociative character, highlighting the complexity of enzymatic catalysis. researchgate.net The reaction catalyzed by CMP-Kdo synthetase (KdsB) is proposed to occur via an SN2-type nucleophilic attack, consistent with a concerted or associative pathway. rcsb.orgnih.govresearchgate.net In contrast, the two-step catalytic cycle of KdsC, which involves a covalent phosphoenzyme intermediate, aligns with mechanisms that have both dissociative and associative characteristics. researchgate.netnih.gov

Structural Characterization of Key Enzymes (KdsA, KdsB, KdsC, LpxT)

The efficiency and specificity of the enzymes in the Kdo pathway are rooted in their unique three-dimensional structures. X-ray crystallography has provided detailed snapshots of several of these enzymes, revealing the architecture of their active sites and the molecular basis for substrate recognition and catalysis.

KdsA (KDO 8-phosphate synthase): KdsA catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) and D-arabinose 5-phosphate (A5P). umich.edu It is a homotetrameric enzyme, and its active sites are located near the interfaces between subunits. rcsb.org This quaternary structure is crucial, as residues from an adjacent subunit contribute to the formation of the active site and are vital for substrate binding and specificity. rcsb.org

KdsB (CMP-KDO synthetase): KdsB activates Kdo by coupling it to CTP to form CMP-Kdo. nih.gov This reaction is unusual among sugar-activating enzymes because it directly uses CTP rather than requiring a pre-phosphorylated sugar. nih.govrhea-db.org Crystal structures of E. coli KdsB show that the binding of the Kdo substrate induces a significant conformational change, leading to the closure of the active site. rcsb.orgnih.govresearchgate.net This closed conformation properly positions the substrates for an in-line SN2-type attack of the Kdo 2-hydroxyl group on the α-phosphate of CTP. nih.govresearchgate.net

KdsC (KDO 8-phosphate phosphatase): KdsC is a highly specific phosphatase that hydrolyzes Kdo 8-phosphate (Kdo8P) to Kdo and inorganic phosphate (B84403). umich.edunih.gov It belongs to the C0 subfamily of the Haloacid Dehalogenase (HAD) superfamily, a group that typically lacks the "cap" domain used by other HAD members for substrate specificity. rcsb.orgnih.govnih.gov KdsC overcomes this by forming a tetramer where the interface between adjacent monomers creates the active site pocket. nih.govresearchgate.net This interface, along with a flexible C-terminal tail from one monomer, shields the active site of the adjacent monomer and provides the necessary interactions for specific substrate recognition. nih.govresearchgate.net The active site cleft is lined with polar and charged residues that form an extensive network of interactions with the Kdo8P substrate, explaining the enzyme's high specificity. nih.gov Structural studies have also identified a water channel that may transfer water molecules to the active site to facilitate the second step of catalysis (hydrolysis of the phosphoenzyme intermediate). researchgate.netnih.gov

LpxT: LpxT is an inner membrane phosphotransferase that catalyzes the phosphorylation of the 1-position of lipid A, using undecaprenyl pyrophosphate (C55-PP) as the phosphate donor. nih.govnih.govmicrobiologyresearch.org Its active site is located in the periplasm, which is supported by the finding that its activity in vivo depends on the MsbA flippase to transport lipid A across the inner membrane. nih.govresearchgate.net LpxT is a member of the phosphatidic acid phosphatase (PAP2) family. researchgate.net While its function and topology are established, detailed crystal structures of its active site are not yet available.

KdsA: A conserved PAFLxR motif plays a critical role in substrate binding and catalysis. Arg117, part of this motif, extends from one subunit into the active site of the adjacent subunit to interact with the A5P substrate. rcsb.org Mutations to this residue severely impair catalysis. rcsb.org Another conserved motif, KANRS, contains a lysine (B10760008) residue that is essential for catalytic activity. rcsb.org

KdsB: The catalytic mechanism of KdsB is dependent on a two-metal-ion mechanism, a feature that shows convergent evolution with DNA/RNA polymerases. nih.govnih.govplos.org The active site binds two Mg²⁺ ions. rcsb.orgnih.gov One ion (Mg-B) helps to correctly position the CTP substrate. nih.govresearchgate.net The second, more catalytically crucial ion (Mg-A), is coordinated by the conserved residues Asp100 and Asp235, as well as the CTP α-phosphate and the Kdo substrate. rcsb.orgnih.govresearchgate.net This coordination is proposed to activate the Kdo 2-hydroxyl group, lowering its pKa and facilitating the nucleophilic attack on the CTP α-phosphate. nih.govresearchgate.net

KdsC: As a member of the HAD superfamily, KdsC utilizes a conserved catalytic motif. The reaction proceeds via a covalent phospho-aspartyl intermediate. nih.govresearchgate.net Asp32 is the catalytic nucleophile that attacks the phosphate of Kdo8P. The active site also contains a single Mg²⁺ ion, which is coordinated by aspartate residues and water molecules and is essential for catalysis. nih.gov A universally conserved arginine (Arg86) from an adjacent monomer forms a salt bridge with the carboxylate group of Kdo, locking the substrate in place. nih.gov Additionally, Lys102 and Thr76 are highly conserved residues that help to coordinate the phosphate moiety of the substrate. nih.gov

LpxT: As a member of the PAP2 superfamily, LpxT contains a characteristic conserved phosphatase motif (KX₆RP). researchgate.net In related enzymes, the arginine and histidine residues within this and other conserved domains have been shown to be essential for activity, likely playing roles in transition-state stabilization. researchgate.nethubrecht.eu

Evolution of Phosphoryl-Transferases within the Haloacid Dehalogenase Superfamily

The haloacid dehalogenase (HAD) superfamily is one of the largest and most diverse groups of enzymes, the vast majority of which are phosphotransferases that catalyze phosphoryl transfer reactions. nih.gov Members of this superfamily are found in all kingdoms of life and are involved in a wide array of metabolic processes. nih.gov

The evolution of this superfamily showcases the adaptation of a common structural and mechanistic framework to a vast range of substrates. rcsb.org HADSF members share a conserved core domain with a Rossmann-like fold that houses the catalytic machinery for phosphoryl transfer. nih.gov This core machinery typically involves a nucleophilic aspartate that forms a covalent intermediate, and a magnesium ion cofactor. researchgate.net

Catalytic diversity and substrate specificity are primarily achieved through a variable "cap" domain, which is inserted into the core domain. nih.gov This cap domain covers the active site and provides the specific residues needed to recognize and bind different substrates. nih.gov

KdsC represents an interesting evolutionary adaptation within the HADSF. nih.gov It belongs to the "cap-less" C0 subfamily and lacks a canonical cap domain. rcsb.orgnih.gov Instead, it has evolved to use its quaternary structure to achieve specificity. The tetrameric arrangement allows protomers to act as "cap surrogates" for each other, with residues from the monomer-monomer interface and the C-terminal tail creating a highly specific binding pocket for Kdo8P. nih.govresearchgate.net This demonstrates how the fundamental HADSF catalytic scaffold can be adapted through different evolutionary strategies—either by insertion of a cap domain or by oligomerization—to generate highly specific enzymes. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in Kdo Phosphorylation and Related Pathways

| Enzyme Name | Gene Name | Function | Enzyme Family/Superfamily |

| KDO 8-phosphate synthase | KdsA | Condenses A5P and PEP to form Kdo8P. umich.edu | KDO8P synthase family |

| CMP-KDO synthetase | KdsB | Activates Kdo by catalyzing the formation of CMP-Kdo from CTP and Kdo. umich.edunih.gov | CMP-Kdo synthetase (CKS) family |

| KDO 8-phosphate phosphatase | KdsC | Hydrolyzes Kdo 8-phosphate to Kdo and inorganic phosphate. umich.edunih.gov | Haloacid Dehalogenase (HAD) Superfamily |

| Lipid A 1-phosphotransferase | LpxT | Transfers a phosphate from C55-PP to the 1-position of lipid A. nih.gov | Phosphatidic Acid Phosphatase (PAP2) Superfamily |

Table 2: Key Active Site Residues and Metal Ions

| Enzyme | Conserved Residues / Motifs | Role in Catalysis | Metal Ion |

| KdsA | Arg117 (in PAFLxR motif), KANRS motif | Substrate (A5P) binding, catalysis. rcsb.orgrcsb.org | Not specified |

| KdsB | Asp100, Asp235 | Coordinate catalytic Mg²⁺ (Mg-A) to activate Kdo hydroxyl group. nih.govresearchgate.net | 2x Mg²⁺ |

| KdsC | Asp32 (nucleophile), Arg86, Lys102, Thr76 | Covalent catalysis, substrate carboxylate binding, phosphate coordination. nih.gov | 1x Mg²⁺ |

| LpxT | KX₆RP motif | Conserved phosphatase motif, likely involved in transition-state stabilization. researchgate.net | Not specified |

Biological Roles and Metabolic Integration of Phosphorylated Kdo Derivatives

Essentiality of Kdo and its Phosphorylated Intermediates for Gram-Negative Bacterial Viability and Growth

The integrity of the outer membrane is paramount for the survival of Gram-negative bacteria, and the biosynthesis of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and its subsequent incorporation into lipopolysaccharide (LPS) are indispensable processes for maintaining this barrier. microbiologyresearch.orgrsc.orgresearchgate.net The failure to produce Kdo leads to a cessation of growth and compromises the normal functions of these bacteria. researchgate.netresearchgate.net Consequently, the enzymes involved in the Kdo biosynthetic pathway are considered potential targets for the development of novel antibacterial agents. researchgate.netresearchgate.netnih.govingentaconnect.com

The minimal LPS structure required to sustain viability in most Gram-negative bacteria is Kdo2-lipid A. researchgate.netnih.govnih.gov This highlights the fundamental role of Kdo in bacterial survival. The enzymes responsible for the synthesis of Kdo2-lipid A are encoded by a suite of genes that are essential for bacterial growth and replication. microbiologyresearch.org Any mutations in these genes can dramatically impair the integrity of the outer membrane. microbiologyresearch.org

In some bacteria, such as Bordetella pertussis, the genes responsible for the incorporation of a single Kdo residue and its subsequent phosphorylation, kdtA and kdkA respectively, have been shown to be essential. researchgate.netresearchgate.netmdpi.com Interestingly, in these bacteria, the phosphate (B84403) group on the Kdo can be functionally replaced by a second Kdo residue, indicating that the presence of a negatively charged group at this position, either a phosphate or a carboxylate from a second Kdo, is critical for viability. researchgate.netresearchgate.netmdpi.com Similarly, in Escherichia coli, a bifunctional Kdo transferase can be replaced by a monofunctional one only when a Kdo kinase is co-expressed to phosphorylate the single Kdo residue. mdpi.com

Integration of Kdo Biosynthesis into Core Oligosaccharide and Lipid A Assembly in Lipopolysaccharide (LPS) Biogenesis

The biosynthesis of LPS is a complex and highly regulated process that occurs at the inner membrane of Gram-negative bacteria. microbiologyresearch.orgmdpi.com The synthesis of Kdo is intricately woven into the assembly of the core oligosaccharide and lipid A, the two other major components of LPS. nih.govmicrobiologyresearch.org

The process begins in the cytoplasm with the synthesis of lipid A precursors. nih.gov A key intermediate, lipid IVA, is a tetra-acylated, bis-phosphorylated disaccharide of glucosamine (B1671600). microbiologyresearch.orgasm.org The enzyme WaaA (also known as KdtA) then sequentially transfers two Kdo residues from the activated sugar donor, CMP-Kdo, to lipid IVA. microbiologyresearch.orgnih.govasm.org This formation of Kdo2-lipid IVA is a critical step, as this intermediate serves as a substrate for subsequent acyltransferases that complete the synthesis of the hexa-acylated Kdo2-lipid A. mdpi.com It also acts as the foundation for the addition of the rest of the core oligosaccharide. mdpi.com

Following the addition of the Kdo residues and the final acylation of lipid A, the core oligosaccharide is extended by the sequential action of various glycosyltransferases. nih.gov The entire lipid A-core molecule is then translocated across the inner membrane by the ABC transporter MsbA. microbiologyresearch.orgmicrobiologyresearch.orgasm.org

Kdo as the Linkage Between Lipid A and Core Oligosaccharide Domains

Kdo serves as the crucial bridge connecting the lipid A moiety to the core oligosaccharide domain of LPS. researchgate.netwikipedia.orggoogle.comresearchgate.net In the vast majority of Gram-negative bacteria, the inner core of the LPS contains at least one Kdo residue that is directly attached to the 6'-position of the distal glucosamine of lipid A. microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net This linkage is an α-ketosidic bond that is notably susceptible to mild acid cleavage, a property often exploited by researchers to separate the lipid and polysaccharide components of LPS for analysis. wikipedia.org

The core oligosaccharide itself can be structurally divided into an inner and an outer core. google.comwikipedia.org The inner core, which is proximal to lipid A, is characterized by the presence of Kdo and heptose residues. mdpi.comwikipedia.org The outer core, which is more variable in its composition, extends from the inner core. wikipedia.org The fundamental and conserved nature of Kdo's role as the linker is underscored by the fact that it is a ubiquitous component of nearly all LPS structures investigated to date. researchgate.netresearchgate.net

Structural Diversity of Kdo2-Lipid A and the Impact of Kdo Phosphorylation on LPS Architecture

One of the key modifications is the phosphorylation of Kdo. In several bacterial species, including Haemophilus influenzae, Vibrio cholerae, and Pasteurella multocida, the LPS contains only a single Kdo residue, which is then phosphorylated at position 4 by a Kdo kinase (KdkA). microbiologyresearch.orgrsc.orgresearchgate.netmicrobiologyresearch.org This phosphorylation is not merely a decorative modification; in H. influenzae, it is a prerequisite for the subsequent addition of secondary acyl chains to lipid A. microbiologyresearch.org The presence of this phosphate group can also influence the binding of molecules to the bacterial surface. For instance, the phosphate on the Kdo core of Vibrio cholerae LPS prevents the binding of cholera toxin, leading to its secretion as a soluble toxin. duke.edunih.gov In contrast, the unphosphorylated Kdo2-lipid A of E. coli allows for the binding of the related heat-labile enterotoxin. duke.edunih.gov

The number of Kdo residues itself can vary. While many bacteria possess a Kdo disaccharide, some, like Chlamydia trachomatis, have at least three Kdo residues linked to lipid A. nih.gov Furthermore, the Kdo residues can be substituted with other molecules, such as phosphoethanolamine, which can further alter the charge and structure of the LPS. researchgate.netresearchgate.net In E. coli, the inner Kdo can be non-stoichiometrically substituted with rhamnose and a third Kdo residue. researchgate.net These variations in Kdo structure and phosphorylation contribute to the heterogeneity of LPS, which is a key strategy for bacteria to adapt to different environments and evade host immune responses. nih.govnih.govmicrobiologyresearch.org

Interplay between Kdo Phosphorylation and Other Bacterial Cell Envelope Biogenesis Pathways

Link to Undecaprenyl Phosphate Metabolism and Peptidoglycan Synthesis

The biosynthesis of the bacterial cell envelope is a highly coordinated process, with significant interplay between the pathways for LPS, peptidoglycan, and other surface polysaccharide synthesis. A key molecule that links these pathways is undecaprenyl phosphate (Und-P), a C55 lipid carrier that transports polysaccharide subunits across the inner membrane. microbiologyresearch.orgfrontiersin.orgwikipedia.orgnih.gov

A direct link between Kdo phosphorylation and Und-P metabolism has been established through the action of the enzyme LpxT. In E. coli, LpxT catalyzes the transfer of a phosphate group from undecaprenyl pyrophosphate (Und-PP) to the 1-position of lipid A, forming a 1-diphosphate lipid A species. microbiologyresearch.orgfrontiersin.orgnih.gov This reaction, which occurs on the periplasmic side of the inner membrane, releases Und-P as a byproduct. frontiersin.orgnih.gov The released Und-P is then available to participate in the synthesis of other cell wall polymers, including peptidoglycan and the O-antigen of LPS. microbiologyresearch.orgfrontiersin.orgnih.gov The activity of LpxT is dependent on the transport of lipid A across the inner membrane by MsbA, highlighting the spatial and functional coordination of these processes. nih.gov

Comparative Biochemical Analysis of Kdo Phosphorylation in Diverse Bacterial Species

The phosphorylation of Kdo is not a universal feature of all Gram-negative bacteria, and comparative analyses have revealed interesting patterns in its distribution and biochemical context. The presence of a Kdo kinase (KdkA) is typically correlated with the presence of a monofunctional Kdo transferase (WaaA/KdtA) that adds only a single Kdo residue to lipid A. researchgate.net This is the case in species such as Haemophilus influenzae, Vibrio cholerae, and Pasteurella multocida. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov In these bacteria, the Kdo kinase is a crucial enzyme, and in H. influenzae, it has been implicated in virulence. nih.govmicrobiologyresearch.org

In contrast, bacteria like Escherichia coli possess a bifunctional Kdo transferase that adds two Kdo residues, and they typically lack a Kdo kinase. nih.gov The second Kdo residue occupies the same position (the 4-position of the inner Kdo) that would otherwise be phosphorylated by KdkA. mdpi.comnih.gov This suggests an evolutionary divergence where different strategies have emerged to achieve a necessary structural or charge requirement at this position of the LPS inner core.

Sequence analysis of Kdo kinases reveals that they form a distinct family of LPS kinases, with low sequence identity to the WaaP family of heptose kinases, another group of enzymes involved in core oligosaccharide phosphorylation. nih.gov Interestingly, Kdo kinases show a closer evolutionary relationship to eukaryotic protein kinases. microbiologyresearch.orgnih.gov The distribution of Kdo kinases appears to be restricted to certain Gram-negative pathogens, including human, animal, and plant pathogens. nih.gov

Genetic and Regulatory Control of Kdo Phosphorylation Pathways

Identification and Characterization of Genes and Operons Involved in Kdo and Phosphorylated Kdo Metabolism

Several key genes and the enzymes they encode have been identified as essential for the metabolism of Kdo and its phosphorylated forms. These genes are often organized in operons, allowing for coordinated regulation of their expression.

kdsA : This gene encodes the Kdo-8-phosphate synthetase, which catalyzes the condensation of arabinose-5-phosphate (B10769358) and phosphoenolpyruvate (B93156) to form Kdo-8-phosphate, the first committed step in Kdo biosynthesis. In Escherichia coli, kdsA is located at the end of a putative operon cluster of six open reading frames. However, studies have shown that kdsA is transcribed from its own promoter located within this cluster, rather than being co-transcribed with the preceding genes. nih.gov

kdsB : The kdsB gene product is CTP:CMP-3-deoxy-D-manno-octulosonate cytidylyltransferase (CMP-Kdo synthetase). This enzyme activates Kdo for its subsequent transfer to lipid A by converting it to CMP-Kdo. The expression of kdsB is also growth phase-regulated in a manner similar to kdsA. nih.gov

kdsC : This gene encodes Kdo-8-phosphate phosphatase, which dephosphorylates Kdo-8-phosphate to yield Kdo.

kdtA/waaA : This gene encodes the Kdo transferase, a crucial enzyme that transfers Kdo residues from CMP-Kdo to the lipid A precursor. In E. coli, WaaA is a bifunctional enzyme that sequentially adds two Kdo residues to lipid IVA. The activity of this enzyme is essential for cell growth.

lpxT : The lpxT gene encodes a lipid A 1-diphosphate synthase. This enzyme is involved in the modification of the lipid A domain of LPS by transferring a phosphate (B84403) group from undecaprenyl pyrophosphate to the 1-position of lipid A, forming lipid A 1-diphosphate. This modification alters the net charge of the bacterial surface. In E. coli K-12, the lpxT gene is transcribed independently from the upstream yeiR gene.

| Gene | Encoded Enzyme | Function in Kdo Metabolism |

| kdsA | Kdo-8-phosphate synthetase | Catalyzes the formation of Kdo-8-phosphate. |

| kdsB | CMP-Kdo synthetase | Activates Kdo to CMP-Kdo for transfer to lipid A. |

| kdsC | Kdo-8-phosphate phosphatase | Dephosphorylates Kdo-8-phosphate to Kdo. |

| kdtA/waaA | Kdo transferase | Transfers Kdo residues to the lipid A precursor. |

| lpxT | Lipid A 1-diphosphate synthase | Modifies lipid A by adding a phosphate group. |

Transcriptional Regulation of Biosynthetic Genes in Response to Environmental Cues

The expression of genes involved in Kdo biosynthesis is tightly regulated to adapt to changing environmental conditions and cellular needs. This regulation is primarily mediated by two-component regulatory systems and is influenced by various environmental stressors.

The PhoP/PhoQ two-component system is a key regulator of virulence and adaptation to environmental stresses, particularly low magnesium concentrations. This system consists of the inner membrane sensor kinase PhoQ and the cytoplasmic response regulator PhoP. Under conditions of low extracytoplasmic Mg2+, PhoQ autophosphorylates and subsequently transfers the phosphate group to PhoP. Phosphorylated PhoP then acts as a transcriptional regulator, modulating the expression of a large number of genes, including those involved in LPS modification.

The PhoP/PhoQ system can indirectly influence Kdo-related pathways by regulating the expression of enzymes that modify the lipid A-Kdo core of LPS. For instance, in some bacteria, the expression of enzymes that add phosphoethanolamine or other modifications to the Kdo residues is under the control of the PhoP/PhoQ system. These modifications can alter the charge and structure of the LPS, affecting the integrity of the outer membrane and resistance to antimicrobial peptides.

Bacteria constantly face a variety of environmental stresses, such as changes in temperature, osmolarity, and pH, which can impact the integrity of their cell envelope. In response to these stresses, bacteria have evolved sophisticated mechanisms to remodel their outer membrane, including alterations in LPS structure.

Failures in LPS biosynthesis can trigger envelope-responsive signal transduction pathways. These pathways often involve alternative sigma factors, such as RpoE, and two-component systems that sense envelope stress and initiate a transcriptional response to restore homeostasis. This response can include the upregulation of genes involved in LPS biosynthesis and transport to repair the damaged outer membrane. For example, temperature has been shown to affect the LPS profile in some bacteria, indicating that the expression or activity of the biosynthetic enzymes, including those in the Kdo pathway, is modulated by thermal stress.

The regulation of gene expression at the transcriptional level is controlled by the interaction of transcription factors with specific DNA sequences called promoters, located upstream of the genes they regulate. nih.gov Transcription factors are proteins that can either activate or repress gene transcription by facilitating or hindering the binding of RNA polymerase to the promoter.

In E. coli, the expression of kdsA and kdsB is subject to growth phase-dependent regulation, with maximal expression occurring during the early logarithmic phase and decreasing as the cells enter the late logarithmic and stationary phases. nih.gov This regulation is primarily at the transcriptional level. The promoters for both kdsA and kdsB have been identified. nih.gov While the specific transcription factors that bind to these promoters to mediate the growth phase-dependent regulation are not fully elucidated, this mode of regulation ensures that the production of Kdo, a fundamental component of LPS, is coordinated with the rate of cell growth and division.

Post-Translational Modifications and Regulation of Enzyme Activity

Beyond transcriptional control, the activity of enzymes in the Kdo phosphorylation pathways can be modulated by post-translational modifications (PTMs). PTMs are chemical alterations to a protein after its synthesis, which can affect its folding, stability, localization, and enzymatic activity.

Protein kinases and phosphatases are key players in cellular signaling and regulation, catalyzing the addition and removal of phosphate groups from proteins, respectively. globozymes.comnih.govgbiosciences.com This reversible phosphorylation can act as a molecular switch, turning enzyme activity on or off in response to specific signals.

While the direct phosphorylation of the core Kdo biosynthetic enzymes like KdsA, KdsB, and KdsC has not been extensively detailed, the broader context of LPS biosynthesis and modification suggests that such regulatory mechanisms are likely to be involved. For instance, the activity of enzymes that modify the Kdo portion of the LPS core can be regulated by phosphorylation.

A specific example of post-translational regulation in a related pathway is the control of LpxT activity. The response regulator PmrA, part of the PmrA/PmrB two-component system, has been shown to regulate LpxT activity post-translationally. This regulation does not occur at the level of lpxT transcription but rather after the LpxT protein is assembled into the inner membrane. This mechanism allows for a rapid response to environmental signals that require alterations in the phosphorylation state of lipid A.

The interplay between protein kinases and phosphatases ensures a dynamic and responsive regulation of enzyme activity, allowing the cell to fine-tune the synthesis and modification of the Kdo components of LPS in response to its immediate needs and environmental challenges.

Q & A

Q. How should researchers conduct systematic literature reviews on 5-O-Phosphoryl-KDO?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.